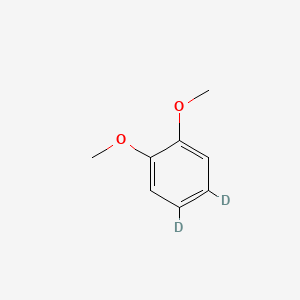

1,2-二甲氧基苯-4,5-D2

描述

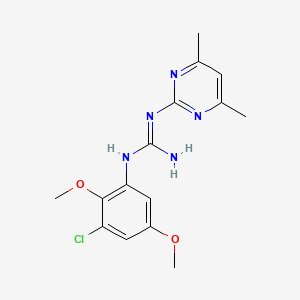

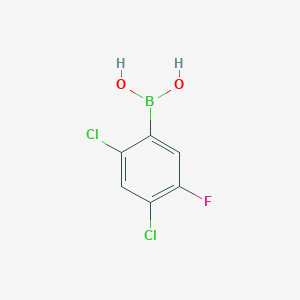

“1,2-Dimethoxybenzene-4,5-D2” is a heterocyclic organic compound . It is also known by other names such as “o-Dimethoxybenzene”, “Pyrocatechol Dimethyl Ether”, and "Veratrole" . The molecular weight of this compound is 140.18 and its molecular formula is C6H2D2(OCH3)2 .

Synthesis Analysis

The synthesis of “1,2-Dimethoxybenzene-4,5-D2” involves electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Molecular Structure Analysis

The molecular structure of “1,2-Dimethoxybenzene-4,5-D2” consists of a benzene ring with two methoxy groups attached to it . The molecular formula of this compound is C8H8D2O2 .

Chemical Reactions Analysis

“1,2-Dimethoxybenzene-4,5-D2” undergoes electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dimethoxybenzene-4,5-D2” include a molecular weight of 140.18 and a molecular formula of C6H2D2(OCH3)2 . It is stable if stored under recommended conditions .

科学研究应用

Environmental Testing

1,2-Dimethoxybenzene-4,5-D2: is utilized as a reference standard in environmental testing due to its stable isotopic labeling. This allows for precise tracking and quantification of environmental pollutants and aids in the study of pollutant behavior in different ecosystems .

Polymer Chemistry

Surface Coating Technology

Drug Delivery Systems

Photothermal Cancer Therapy

Energy Storage

Artificial Photosynthesis

Microfluidic Systems

作用机制

Target of Action

1,2-Dimethoxybenzene-4,5-D2 is a derivative of benzene, which is a fundamental component in a wide range of chemical compounds. The primary targets of this compound are likely to be similar to those of benzene and its derivatives .

Mode of Action

The mode of action of 1,2-Dimethoxybenzene-4,5-D2 is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Methylglyoxal was assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline .

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties, which can impact bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the context of their use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethoxybenzene-4,5-D2. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

安全和危害

“1,2-Dimethoxybenzene-4,5-D2” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1,2-dideuterio-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C(=C1)OC)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethoxybenzene-4,5-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)